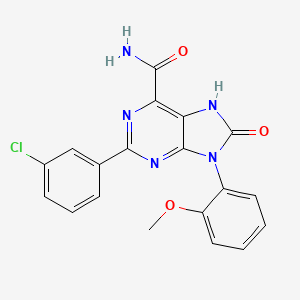

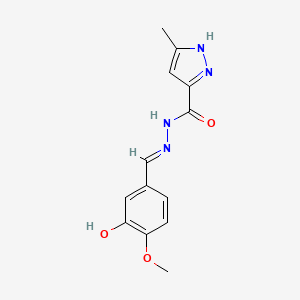

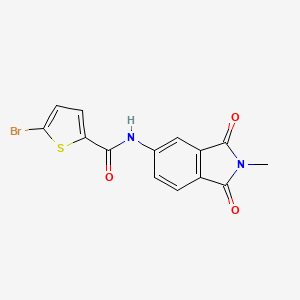

![molecular formula C17H14O4S2 B2482481 1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene CAS No. 1296346-83-2](/img/structure/B2482481.png)

1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sulfone, which is an organic compound containing the functional group R-SO2-R’. Sulfones are used in organic synthesis due to their ability to act as solvents and reagents .

Synthesis Analysis

Sulfones can be synthesized through various methods. One common method involves the condensation of sulfenyl, sulfinyl, and sulfonyl chlorides with amines . Another method involves the use of phosphorus pentachloride or phosphorus oxychloride .Chemical Reactions Analysis

Sulfones can participate in various chemical reactions. For instance, they can undergo desulfitative functionalizations, enabling catalytic C–C and C–X bond construction .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfones can vary. For instance, benzenesulfonyl chloride, a type of sulfone, is a colorless liquid that reacts with compounds containing reactive N-H and O-H bonds .Aplicaciones Científicas De Investigación

Catalytic Desulfitative Functionalizations

Benzenesulfinyl chloride has been extensively explored in organic synthesis. Notably, it can participate in Pd-catalyzed Suzuki–Miyaura type reactions, leading to the construction of C–C bonds. Recent advances in catalytic desulfitative functionalizations have highlighted sulfone derivatives (including benzenesulfinyl chloride) as valuable substrates for C–C and C–X bond formation. Mechanistic insights play a crucial role in understanding these transformations .

Sulfonamide Synthesis

By reacting benzenesulfinyl chloride with amines, researchers can efficiently prepare sulfonamides. These compounds find applications in medicinal chemistry and materials science. Sulfonamides exhibit diverse biological activities and are essential components of various drugs .

Sulfonate Ester Formation

Benzenesulfinyl chloride reacts with alcohols to yield sulfonate esters. These esters are valuable intermediates in organic synthesis, often serving as protecting groups or precursors for further functionalization. Their stability and reactivity make them useful building blocks .

HPLC Derivatization

In analytical chemistry, benzenesulfinyl chloride acts as a derivatization reagent. Researchers use it to determine various amines in wastewater at sub-ppb levels by gas chromatography-mass spectrometry .

Synthesis of Imidazole-Containing Compounds

Imidazole derivatives play essential roles in pharmaceuticals and bioactive molecules. Benzenesulfinyl chloride can be employed in the synthesis of imidazole-containing compounds, expanding the toolbox for drug discovery and development .

Dimeric Neomycin Conjugate Synthesis

This compound has been utilized in the synthesis of a dimeric neomycin-neomycin conjugate with a flexible linker. Such conjugates may find applications in drug delivery or as potential therapeutic agents .

Mecanismo De Acción

Target of Action

The primary targets of 1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene are likely to be proteins or enzymes that contain reactive N-H and O-H bonds . Sulfonyl fluorides, which are structurally similar to the compound , are known to act as electrophilic warheads, interacting with a variety of biological targets .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . This involves the exchange of a leaving group (in this case, the sulfinyl group) with a nucleophile, which could be a protein or enzyme within the cell . This interaction can lead to changes in the structure and function of the target, potentially altering its activity.

Biochemical Pathways

Sulfones, a class of compounds to which it belongs, have been shown to participate in pd-catalysed suzuki–miyaura type reactions . These reactions are involved in catalytic C–C and C–X bond construction, which are fundamental processes in organic synthesis .

Pharmacokinetics

It’s worth noting that similar compounds, such as benzenesulfonyl chloride, are known to react with compounds containing reactive n-h and o-h bonds . This suggests that the compound may be metabolized through reactions with these types of bonds in the body.

Result of Action

The molecular and cellular effects of 1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene’s action would depend on the specific targets it interacts with. Given its potential to act as an electrophile, it could lead to modifications of proteins or enzymes, potentially altering their function . This could have a range of downstream effects, depending on the roles of the modified targets within the cell.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(benzenesulfonylsulfinyl)-2-methoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4S2/c1-21-16-12-11-13-7-5-6-10-15(13)17(16)22(18)23(19,20)14-8-3-2-4-9-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLCOTGFJHYPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

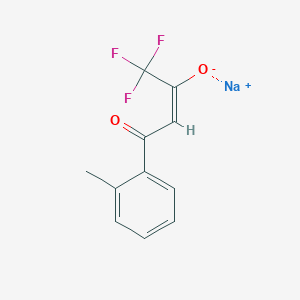

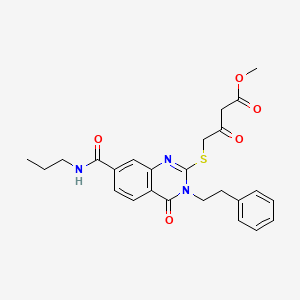

![N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2482400.png)

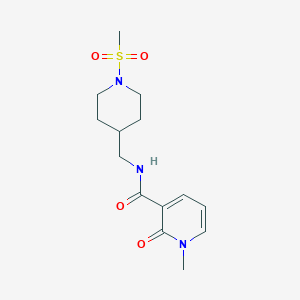

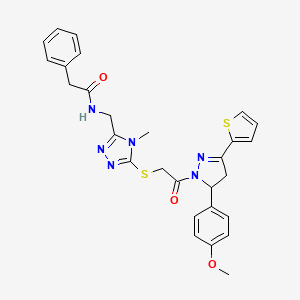

![7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482401.png)

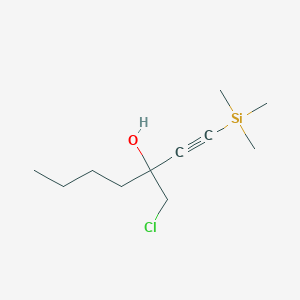

![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)

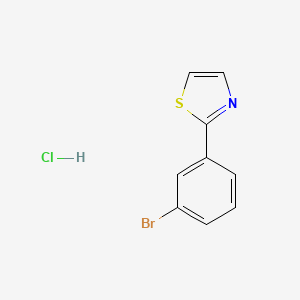

![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)